

Application Notes and Protocols: Lit-001

Solubility and Solvent Preparation

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Compound of Interest

Compound Name: Lit-001

Cat. No.: B608597

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lit-001 is a pioneering nonpeptide, small-molecule agonist for the oxytocin receptor (OT-R) with high selectivity over the vasopressin V1A receptor.[1] First described in 2018, it represents a significant advancement in the development of therapeutics for social disorders like autism, offering improved pharmacokinetic properties and blood-brain barrier permeability compared to peptide-based agonists like oxytocin itself.[1][2] **Lit-001** acts as an unbiased agonist on the two primary signaling pathways of the oxytocin receptor.[3][4] This document provides detailed information on the solubility of **Lit-001** and standardized protocols for the preparation of stock solutions and various formulations for in vitro and in vivo applications.

Quantitative Solubility Data

The solubility of **Lit-001** has been determined in a variety of common solvents for both laboratory and preclinical research. The data is summarized in the table below for easy reference. It is critical to use fresh, anhydrous solvents, particularly DMSO, as its hygroscopic nature can significantly impact solubility.

Solvent System	Concentration (mg/mL)	Molar Concentration (mM)	Notes
For In Vitro Studies			
Dimethyl Sulfoxide (DMSO)	100 - 250	154.87 - 387.18	Ultrasonic treatment is recommended to aid dissolution.
Ethanol	100	154.87	
Water	Insoluble	-	
For In Vivo Formulations			
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	$\geq 2.17 - 5$	$\geq 3.36 - 7.74$	Results in a clear solution.
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.17	≥ 3.36	Results in a clear solution.
10% DMSO, 90% Corn Oil	≥ 2.17	≥ 3.36	Results in a clear solution.
1% Carboxymethyl Cellulose (CMC) in 0.9% NaCl	-	-	Used for in vivo administration.
Carboxymethyl Cellulose Sodium (CMC-Na) in Water	≥ 5	≥ 7.74	For preparing a homogeneous suspension for oral administration.

Note: Molar concentrations are calculated based on the molecular weight of **Lit-001** trifluoroacetate salt (645.70 g/mol) or the free base (531.68 g/mol) as reported by different vendors. Please refer to the Certificate of Analysis for the specific batch.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of **Lit-001** in DMSO, suitable for long-term storage and dilution for various experimental needs.

Materials:

- **Lit-001** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath

Procedure:

- Allow the **Lit-001** vial to equilibrate to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of **Lit-001** powder in a sterile tube.
- Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of **Lit-001**.
- Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
- If precipitation or incomplete dissolution is observed, place the tube in an ultrasonic water bath for 10-15 minutes.
- Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

- Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.

Protocol 2: Preparation of Formulations for In Vivo Administration

The following protocols detail the preparation of common vehicle formulations for delivering **Lit-001** in animal studies. The methods involve the sequential addition of solvents.

A. Formulation with PEG300 and Tween-80 This formulation is suitable for intraperitoneal (i.p.) injection and results in a clear solution with a solubility of at least 2.17 mg/mL.

Materials:

- **Lit-001** DMSO stock solution (e.g., 21.7 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure (for 1 mL final volume):

- Prepare a fresh DMSO stock solution of **Lit-001** (e.g., 21.7 mg/mL).
- In a sterile tube, add 400 µL of PEG300.
- Add 100 µL of the **Lit-001** DMSO stock solution to the PEG300 and mix thoroughly by vortexing until the solution is homogeneous.
- Add 50 µL of Tween-80 to the mixture and vortex until clear.
- Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

B. Formulation with SBE- β -CD This formulation uses sulfobutyl ether beta-cyclodextrin (SBE- β -CD) as a solubilizing agent.

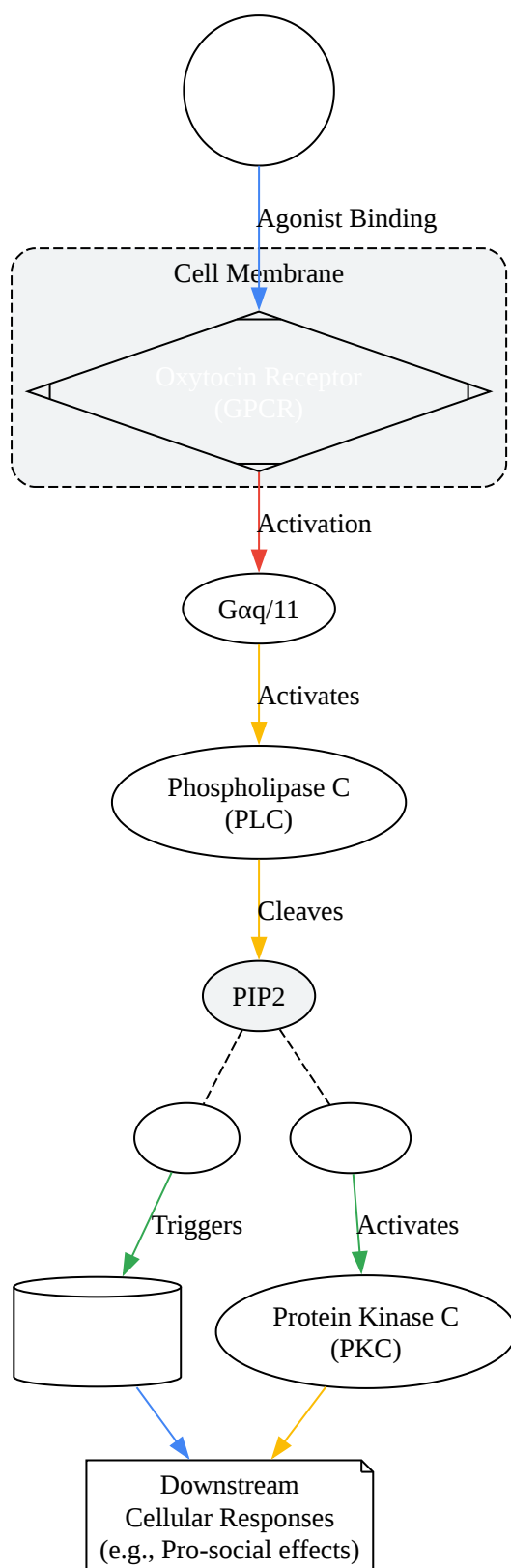
Materials:

- **Lit-001** DMSO stock solution (e.g., 21.7 mg/mL)
- 20% (w/v) SBE- β -CD in sterile saline
- Sterile tubes

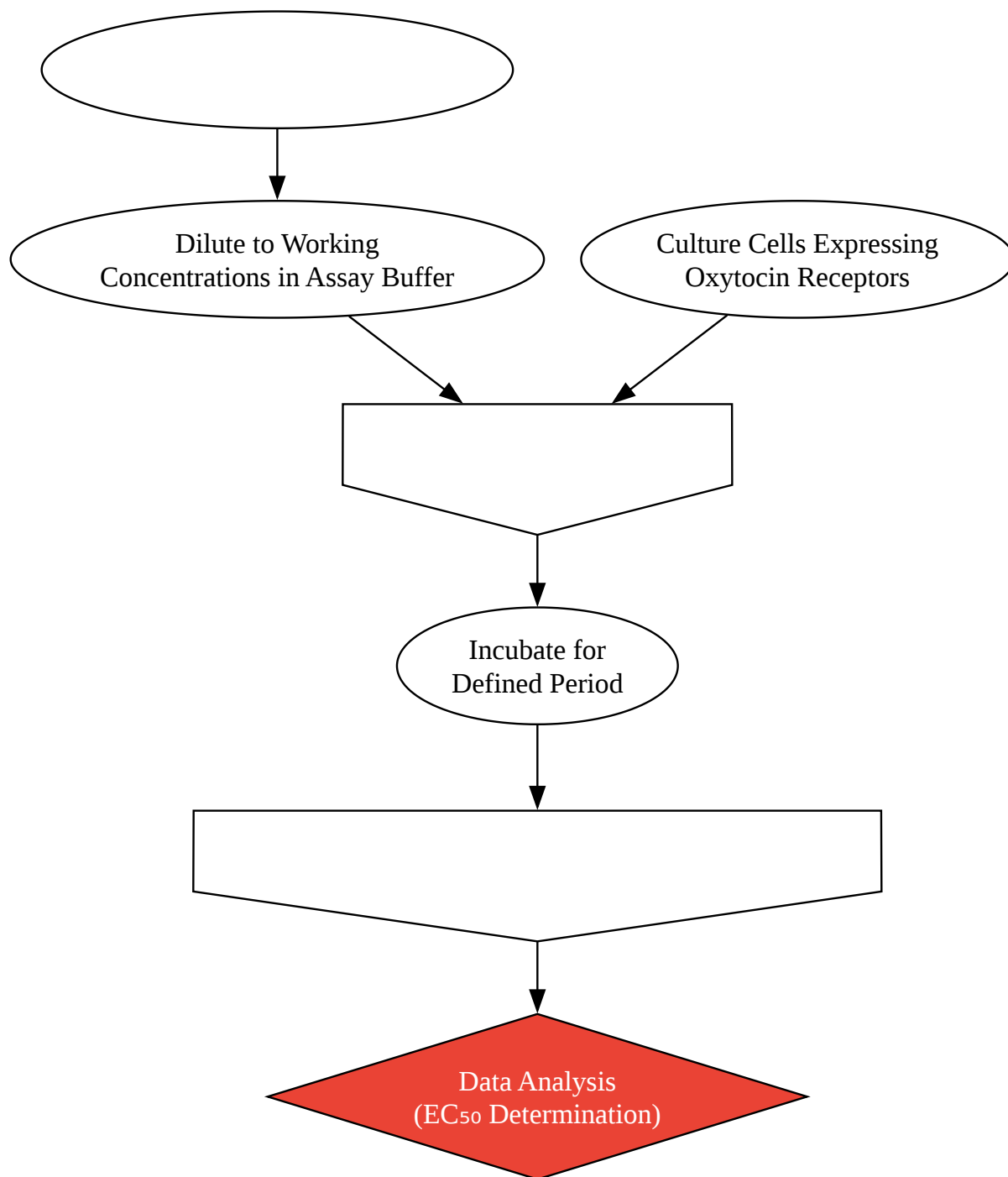
Procedure (for 1 mL final volume):

- Prepare a fresh DMSO stock solution of **Lit-001** (e.g., 21.7 mg/mL).
- In a sterile tube, add 900 μ L of the 20% SBE- β -CD in saline solution.
- Add 100 μ L of the **Lit-001** DMSO stock solution to the SBE- β -CD solution.
- Mix thoroughly by vortexing until a clear solution is achieved. The final solvent composition will be 10% DMSO and 90% (20% SBE- β -CD in Saline).

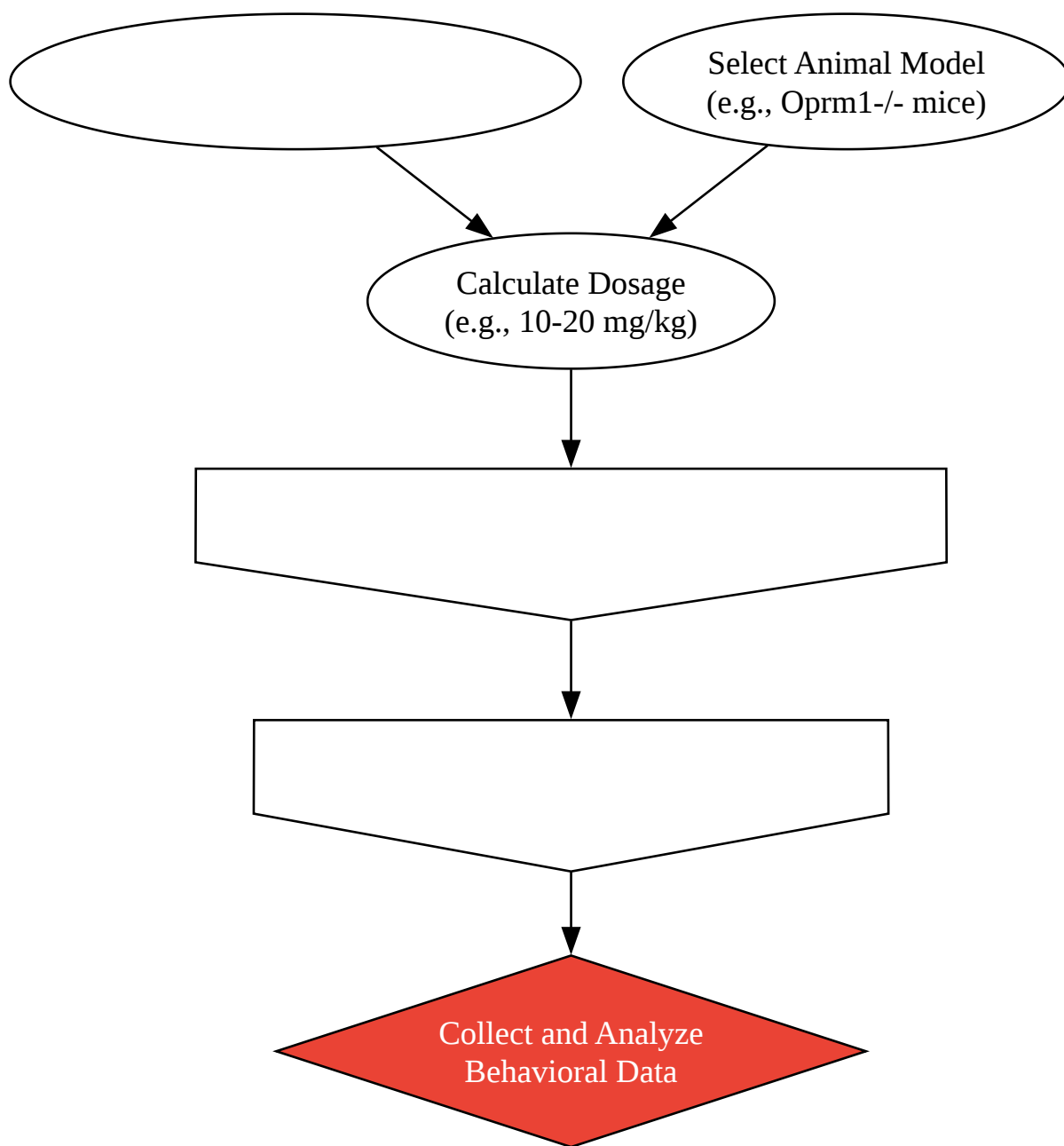
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